N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide
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Overview
Description
N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring, a butyl-substituted phenyl group, and a chloro-methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the substituted furan with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Butylphenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- N-(4-Butylphenyl)-3-(3-chloro-4-methoxyphenyl)propanamide
- N-(4-Butylphenyl)-3-chloro-4-methoxybenzamide
Uniqueness
N-(4-Butylphenyl)-5-(3-chloro-4-methoxyphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
853333-68-3 |
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Molecular Formula |
C22H22ClNO3 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(4-butylphenyl)-5-(3-chloro-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C22H22ClNO3/c1-3-4-5-15-6-9-17(10-7-15)24-22(25)21-13-12-19(27-21)16-8-11-20(26-2)18(23)14-16/h6-14H,3-5H2,1-2H3,(H,24,25) |
InChI Key |
PERQYABDOQJNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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